2-[(3,6-Dichloropyridazin-4-yl)amino]-3,3-dimethylbutan-1-ol
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Overview
Description
2-[(3,6-Dichloropyridazin-4-yl)amino]-3,3-dimethylbutan-1-ol is a chemical compound characterized by its unique structure, which includes a pyridazine ring substituted with two chlorine atoms and an amino group, linked to a butanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,6-Dichloropyridazin-4-yl)amino]-3,3-dimethylbutan-1-ol typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring is synthesized through the reaction of hydrazine with a suitable dicarbonyl compound, such as maleic anhydride, under controlled conditions.
Chlorination: The pyridazine ring is then chlorinated using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to introduce chlorine atoms at the desired positions.
Amination: The chlorinated pyridazine is reacted with an appropriate amine, such as 3,3-dimethylbutan-1-amine, under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), converting the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorine-substituted positions, using nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: NaOH in water, ROH in alcohol.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Hydroxylated or alkoxylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-[(3,6-Dichloropyridazin-4-yl)amino]-3,3-dimethylbutan-1-ol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its potential as a ligand. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. Its ability to interact with specific biological targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science applications. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of 2-[(3,6-Dichloropyridazin-4-yl)amino]-3,3-dimethylbutan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atoms and amino group play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-[(3,6-Dichloropyridazin-4-yl)amino]-3-methylpentanoic acid
- 3,6-Dichloropyridazine
- 2-Amino-3,3-dimethylbutan-1-ol
Uniqueness
Compared to similar compounds, 2-[(3,6-Dichloropyridazin-4-yl)amino]-3,3-dimethylbutan-1-ol stands out due to its specific substitution pattern and the presence of both chlorine atoms and an amino group on the pyridazine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C10H15Cl2N3O |
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Molecular Weight |
264.15 g/mol |
IUPAC Name |
2-[(3,6-dichloropyridazin-4-yl)amino]-3,3-dimethylbutan-1-ol |
InChI |
InChI=1S/C10H15Cl2N3O/c1-10(2,3)7(5-16)13-6-4-8(11)14-15-9(6)12/h4,7,16H,5H2,1-3H3,(H,13,14) |
InChI Key |
UCBDCNPQYMEFCC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(CO)NC1=CC(=NN=C1Cl)Cl |
Origin of Product |
United States |
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